

# Application Notes and Protocols for Tandem Catalysis Involving POCOP Pincer Complexes

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## Compound of Interest

Compound Name: Pocop

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These application notes provide an overview and detailed protocols for the use of **POCOP** (2,6-bis(dialkylphosphinito)phenyl) pincer complexes in tandem catalysis. These complexes, particularly those of iridium, are highly effective catalysts for acceptorless dehydrogenation, which can be coupled in a single pot with various chemical transformations. This "borrowing hydrogen" or "hydrogen auto-transfer" strategy offers a green and atom-economical approach to the synthesis of valuable molecules such as  $\beta$ -alkylated alcohols, secondary amines, and esters.

## Introduction to Tandem Catalysis with POCOP Pincer Complexes

**POCOP** pincer complexes are a class of organometallic compounds featuring a tridentate ligand that binds to a central metal atom in a meridional fashion. This coordination mode imparts high thermal stability and unique catalytic activity to the metal center. In the context of tandem catalysis, a **POCOP** metal complex, typically an iridium hydride species like (tBu**POCOP**)IrH<sub>2</sub>, first catalyzes the acceptorless dehydrogenation of a substrate, such as an alcohol, to generate a reactive intermediate (e.g., an aldehyde or ketone) and a metal dihydride species. This intermediate can then react with a nucleophile. The resulting product is subsequently hydrogenated by the metal dihydride, regenerating the active catalyst and completing the catalytic cycle. This process avoids the use of external oxidants and reductants, with the only byproduct often being water or hydrogen gas.

A significant application of this methodology is the Guerbet reaction, which involves the  $\beta$ -alkylation of primary alcohols to produce longer-chain alcohols. Similarly, secondary alcohols can be alkylated with primary alcohols. Another key application is the N-alkylation of amines with alcohols, providing a direct route to secondary amines.

## Featured Applications and Quantitative Data

The following tables summarize the quantitative data for key tandem reactions catalyzed by **POCOP** pincer complexes, showcasing their efficiency and versatility.

**Table 1: Tandem  $\beta$ -Alkylation of Secondary Alcohols with Primary Alcohols**

Entry	Secondary Alcohol	Primary Alcohol	Catalyst Loading (mol %)	Base	Temperature (°C)	Time (h)	Product	Yield (%)	Reference
1	1-Phenylethanol	Ethanol	1	NaOEt	110	24	1-Phenyl-3-pentanol	85	[1][2]
2	Cyclohexanol	Propanol	1	KOtBu	120	24	2-Propylcyclohexanol	78	[1][2]
3	1-Octanol*	1-Butanol	2	KOtBu	150	48	2-Ethyl-1-decanol	65	[1][2]

\*Note: In the case of primary alcohol self-condensation (Guerbet reaction), one molecule acts as the hydrogen donor and the other as the nucleophile precursor.

**Table 2: Tandem N-Alkylation of Amines with Alcohols**

Entry	Amine	Alcohol	Catalyst Loading (mol %)	Base	Temperature (°C)	Time (h)	Product	Yield (%)	Reference
1	Aniline	Benzyl alcohol	1	KOtBu	110	12	N-Benzyl aniline	92	[3][4]
2	Benzyl amine	Ethanol	1.5	KOtBu	120	24	N-Ethylbenzylamine	88	[3][4]
3	Morpholine	1-Butanol	2	K <sub>3</sub> PO <sub>4</sub>	130	36	N-Butylmorpholine	85	[3][4]

## Experimental Protocols

The following are detailed protocols for the synthesis of a key iridium **POCOP** pincer catalyst and its application in a representative tandem reaction.

### Protocol 1: Synthesis of (tBuPOCOP)IrH<sub>2</sub>

This protocol describes a common method for the synthesis of the iridium dihydride complex (tBu**POCOP**)IrH<sub>2</sub> from (tBu**POCOP**)Ir(H)(Cl).

Materials:

- (tBu**POCOP**)Ir(H)(Cl)

- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene
- Hydrogen gas (H<sub>2</sub>)
- Standard Schlenk line and glassware
- Celatom or filter agent

Procedure:

- In a glovebox, charge a Schlenk flask equipped with a magnetic stir bar with (tBu**POCOP**)Ir(H)(Cl) (1 equivalent) and sodium tert-butoxide (1.1 equivalents).
- Add anhydrous toluene to the flask to dissolve the reactants.
- Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
- Subject the solution to three freeze-pump-thaw cycles to ensure it is thoroughly degassed.
- Introduce hydrogen gas (1 atm) into the flask and stir the reaction mixture at room temperature.
- Monitor the reaction by <sup>31</sup>P NMR spectroscopy until the starting material is fully consumed (typically 2-4 hours).
- Once the reaction is complete, vent the hydrogen atmosphere and replace it with an inert atmosphere (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of Celatom to remove the sodium chloride byproduct.
- Remove the solvent from the filtrate under reduced pressure to yield (tBu**POCOP**)IrH<sub>2</sub> as a solid. The product can be further purified by recrystallization from pentane.

## Protocol 2: Tandem $\beta$ -Alkylation of 1-Phenylethanol with Ethanol

This protocol details the one-pot synthesis of 1-phenyl-3-pentanol from 1-phenylethanol and ethanol using (tBu**POCOP**)IrH<sub>2</sub> as the catalyst.

Materials:

- (tBu**POCOP**)IrH<sub>2</sub>
- 1-Phenylethanol
- Anhydrous ethanol
- Sodium ethoxide (NaOEt)
- Anhydrous toluene (optional, as a solvent)
- Schlenk tube or pressure vessel
- Standard laboratory glassware for workup and purification

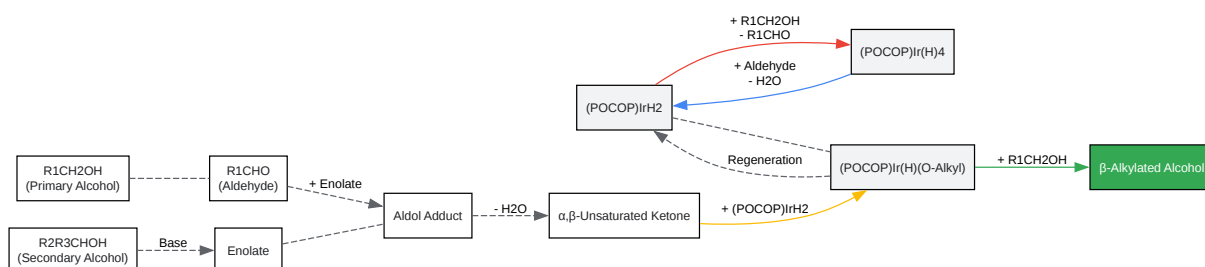
Procedure:

- In a glovebox, add (tBu**POCOP**)IrH<sub>2</sub> (e.g., 0.01 mmol, 1 mol%) and sodium ethoxide (e.g., 0.1 mmol, 10 mol%) to a Schlenk tube equipped with a magnetic stir bar.
- Add 1-phenylethanol (1 mmol) and anhydrous ethanol (2 mL) to the Schlenk tube.
- Seal the tube tightly and remove it from the glovebox.
- Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.
- Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or NMR spectroscopy.
- After 24 hours, cool the reaction mixture to room temperature.

- Quench the reaction by adding a few milliliters of water.
- Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure 1-phenyl-3-pentanol.

## Visualizations

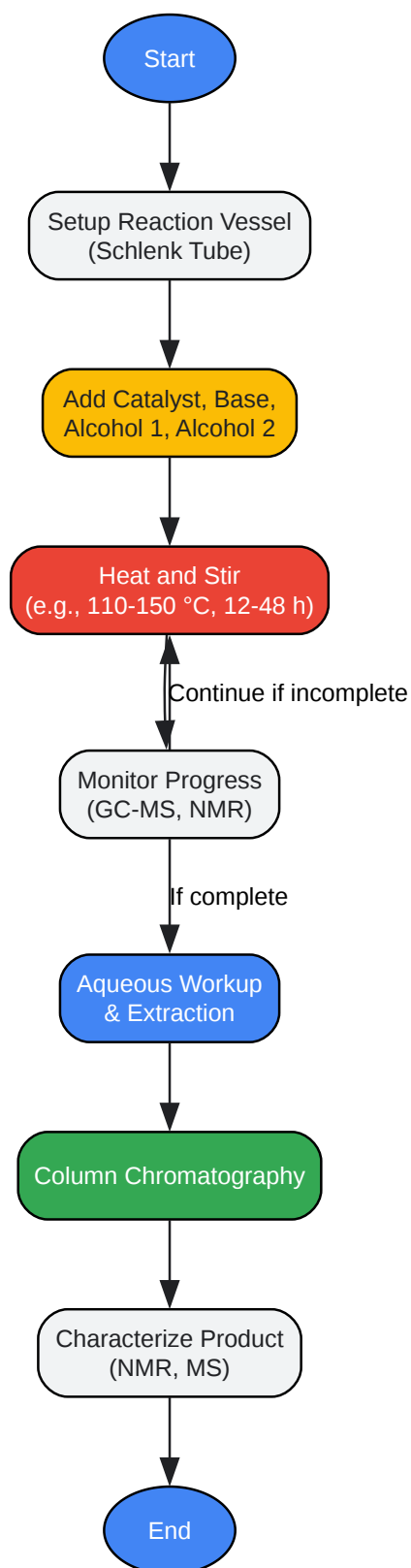
### Catalytic Cycle for Tandem Alkylation



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Caption: Generalized catalytic cycle for the  $\beta$ -alkylation of a secondary alcohol with a primary alcohol.

## Experimental Workflow for Tandem Catalysis



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Caption: A typical experimental workflow for a **POCOP**-catalyzed tandem reaction.

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